3-methyl-1H-pyrazol-4-ol;hydrochloride
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Overview
Description
3-Methyl-1H-pyrazol-4-ol;hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazol-4-ol;hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with hydrochloric acid. One common method includes the reaction of 3-methyl-1H-pyrazole with formaldehyde to form 3-methyl-1H-pyrazole-4-carbaldehyde, which is then treated with hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazol-4-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Methyl-1H-pyrazol-4-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazol-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, thereby affecting their function and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
- 4-Methyl-1H-pyrazole
- 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
3-Methyl-1H-pyrazol-4-ol;hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
Molecular Formula |
C4H7ClN2O |
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Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-methyl-1H-pyrazol-4-ol;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-4(7)2-5-6-3;/h2,7H,1H3,(H,5,6);1H |
InChI Key |
PIJCAORTTIQYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)O.Cl |
Origin of Product |
United States |
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